2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide
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Overview
Description
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a hydroxy group at the second position and a nitrophenylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide typically involves the condensation of 2-hydroxybenzoic acid with 4-nitrobenzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of 2-oxo-N-[(4-nitrophenyl)methyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[(4-aminophenyl)methyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt metabolic pathways, leading to various biological effects. The nitro group plays a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)benzylamine
- 2-Hydroxy-N-(4-methyl-3-nitrophenyl)benzylamine
- 2-Hydroxy-3-methoxy-N-(4-methyl-2-pyridyl)benzylamine
Uniqueness
2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitrophenylmethyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
26480-15-9 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-hydroxy-N-[(4-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H12N2O4/c17-13-4-2-1-3-12(13)14(18)15-9-10-5-7-11(8-6-10)16(19)20/h1-8,17H,9H2,(H,15,18) |
InChI Key |
FWIATRIAYGBQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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